4-Bromo-2-methyloxazole
Overview
Description
4-Bromo-2-methyloxazole is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 4-position and a methyl group at the 2-position makes this compound a unique derivative of oxazole. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyloxazole typically involves the bromination of 2-methyloxazole. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the compound. Additionally, the choice of brominating agents and solvents is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Formation of 4-amino-2-methyloxazole, 4-thio-2-methyloxazole, etc.
Oxidation: Formation of 2-methyl-4-oxazolecarboxylic acid.
Reduction: Formation of 2-methyl-4,5-dihydrooxazole.
Scientific Research Applications
4-Bromo-2-methyloxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of agrochemicals and materials science for developing new polymers and coatings
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyloxazole is primarily related to its ability to interact with biological macromolecules. The bromine atom can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential antimicrobial or anticancer effects. The oxazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxazole: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2-ethyl-oxazole: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Isoxazole Derivatives: Contain a nitrogen atom at the 2-position instead of the 3-position, leading to different reactivity and biological activities
Uniqueness
4-Bromo-2-methyloxazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
4-bromo-2-methyl-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-6-4(5)2-7-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTACCRQDCKTJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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